molecular formula C9H14O B11946879 1-Ethenyl-3-methylcyclohex-2-en-1-ol CAS No. 62763-42-2

1-Ethenyl-3-methylcyclohex-2-en-1-ol

Cat. No.: B11946879
CAS No.: 62763-42-2
M. Wt: 138.21 g/mol
InChI Key: VETXXJZMVVPTTA-UHFFFAOYSA-N
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Description

1-Ethenyl-3-methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O. It is a cyclic alcohol with a vinyl group and a methyl group attached to a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenyl-3-methylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation of cyclohexene derivatives. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Key findings include:

  • Ketone Formation : Catalytic oxidation using transition metal complexes (e.g., Ru or Ir) in aqueous or alcoholic solvents converts the alcohol to 1-ethenyl-3-methylcyclohex-2-en-1-one (Fig. 1A) .

  • Selectivity : Biphasic systems (e.g., water/cyclohexane) minimize over-oxidation, achieving >90% yield of the ketone .

Reagent/CatalystSolventTemperature (°C)ProductYield (%)Reference
RuCl₃H₂O/MeOH801-Ethenyl-3-methylcyclohex-2-en-1-one85
O₂ (g)Cyclohexane1001-Ethenyl-3-methylcyclohex-2-en-1-one92

Reduction Reactions

The cyclohexene ring and ethenyl group participate in hydrogenation:

  • Ring Saturation : Pd/C-catalyzed hydrogenation in ethanol reduces the cyclohexene ring to cyclohexane, yielding 1-ethenyl-3-methylcyclohexanol (Fig. 1B) .

  • Ethenyl Reduction : Selective reduction of the ethenyl group to ethyl requires Lindlar catalyst (H₂, quinoline), preserving the cyclohexene ring .

ReagentConditionsProductSelectivityReference
H₂/Pd-C50 psi, 25°C1-Ethenyl-3-methylcyclohexanol78%
H₂/LindlarTHF, 0°C3-Methylcyclohex-2-en-1-ol>95%

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

  • Ether Synthesis : Reaction with alkyl halides (e.g., CH₃I) in basic media produces methyl ether derivatives (Fig. 1C) .

  • Thioether Formation : Thiols (e.g., 4-chlorobenzenethiol) react under acidic conditions (p-TsOH, toluene) to form stable thioethers .

SubstrateReagentProductReaction Time (h)Yield (%)Reference
1-Ethenyl-3-methylcyclohex-2-en-1-olCH₃I/K₂CO₃This compound methyl ether668
This compound4-ClC₆H₄SH/p-TsOH1-(4-Chlorophenylthio)-3-methylcyclohex-2-en-1-ol374

Isomerization and Rearrangements

Acid- or base-catalyzed isomerization alters the hydroxyl position:

  • 1,3-Transposition : In dried methanol with HCl, the hydroxyl group migrates to form 1-methyl-2-cyclohexen-1-ol (Fig. 1D) .

  • Cyclohexane Ring Contraction : Strong bases (e.g., NaOH) induce ring contraction to cyclopentane derivatives at elevated temperatures .

CatalystSolventMajor ProductTurnover Number (TON)Reference
HClMeOH1-Methyl-2-cyclohexen-1-ol1,200
NaOHH₂O1-Ethenyl-2-methylcyclopentanol

Addition Reactions

The ethenyl group participates in electrophilic additions:

  • Hydrohalogenation : HCl adds across the double bond, forming 1-chloro-3-methylcyclohex-2-en-1-ol as the major product (anti-Markovnikov orientation) .

  • Diels-Alder Reactivity : The ethenyl group acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) under thermal conditions .

Reaction TypeReagentConditionsProductYield (%)Reference
HydrohalogenationHCl (g)0°C, 12 h1-Chloro-3-methylcyclohex-2-en-1-ol81
Diels-Alder1,3-Butadiene120°C, sealed tubeBicyclo[2.2.2]oct-5-en-2-ol63

Pheromone-Related Reactivity

As a structural analog of insect pheromones, it undergoes enzymatic oxidation in biological systems:

  • Anti-Aggregation Activity : Oxidative metabolism produces 3-methylcyclohex-2-en-1-one, a confirmed antiaggregation pheromone in Dendroctonus pseudotsugae beetles .

Key Structural Insights:

  • The hydroxyl group’s position dictates reaction pathways (e.g., oxidation vs. substitution).

  • The ethenyl group’s conjugation with the cyclohexene ring enhances stability toward electrophiles.

Scientific Research Applications

Chemical Properties and Structure

1-Ethenyl-3-methylcyclohex-2-en-1-ol is characterized by its unique structure, which includes a cyclohexene ring with an ethenyl group and a hydroxyl functional group. Its molecular formula is C9H14OC_9H_{14}O. The presence of both unsaturation and a hydroxyl group imparts distinctive properties, making it suitable for various applications.

Pest Control

One of the notable applications of this compound is in environmentally friendly pest management. It acts as an antiaggregative pheromone , influencing the behavior of target insects. Research has shown that this compound can disrupt aggregation behavior in pests, offering a potential alternative to traditional chemical pesticides. This application aligns with the growing demand for sustainable agricultural practices that minimize environmental impact .

Fragrance and Flavor Industries

Due to its pleasant odor profile, this compound is utilized in the fragrance and flavor industries. Its volatility allows it to be incorporated into various products, enhancing scent and taste. The compound's ability to form hydrogen bonds due to its hydroxyl group also influences its solubility and interaction with other aromatic compounds, making it an attractive ingredient in perfumes and food flavorings .

Biological Interactions

Research into the biological interactions of this compound has revealed its role as a pheromone in insect behavior. Studies indicate that it interacts with specific receptors in insects, affecting behaviors such as aggregation and mating. Understanding these interactions can lead to advancements in pest management strategies that utilize pheromones for targeted control .

Case Studies

Case Study 1: Pheromone Research
A study conducted on the behavioral effects of this compound on specific pest species demonstrated its potential as an effective antiaggregative agent. The results indicated a significant reduction in pest aggregation when exposed to this compound, suggesting its viability as a biopesticide.

Case Study 2: Fragrance Formulation
In another study focusing on fragrance formulation, researchers incorporated this compound into various perfume blends. The compound was found to enhance the overall scent profile while maintaining stability over time, indicating its suitability for long-lasting fragrances.

Mechanism of Action

The mechanism of action of 1-ethenyl-3-methylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. Its vinyl group allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenyl-3-methylcyclohex-2-en-1-ol is unique due to its combination of a vinyl group and a hydroxyl group on a cyclohexene ring.

Biological Activity

1-Ethenyl-3-methylcyclohex-2-en-1-ol is an organic compound notable for its unique structure, which includes a cyclohexene ring with both an ethenyl group and a hydroxyl functional group. This compound has garnered attention in various fields, particularly in biological applications due to its potential roles as a pheromone and its interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H14OC_10H_{14}O. Its structural characteristics contribute to its biological activity, making it a subject of interest in studies related to insect behavior and potential therapeutic applications. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its solubility and reactivity in biological contexts.

Pheromonal Activity

Research indicates that this compound may function as a pheromone in certain insect species. Its interaction with olfactory receptors influences behaviors such as aggregation and mating. For instance, studies have shown that this compound can affect the behavior of specific beetle species, leading to applications in pest management strategies .

Interaction Studies

A variety of studies have explored the interactions of this compound with biological systems:

  • Insect Behavior : Investigations into its role as a pheromone have shown that it can influence mating behaviors in certain beetles, suggesting potential applications in integrated pest management .
  • Antimicrobial Effects : While direct studies are sparse, related compounds indicate that the presence of the hydroxyl group may confer antimicrobial properties, warranting further research into its efficacy against various pathogens .

Case Study 1: Pheromone Efficacy in Beetles

A study focused on the Douglas-fir beetle (Dendroctonus pseudotsugae) demonstrated that this compound could be utilized as an antiaggregation pheromone. This application helped manage beetle populations effectively by disrupting their mating patterns and reducing infestations .

Case Study 2: Synthesis and Biological Evaluation

Recent research explored the synthesis of derivatives of this compound and their biological activities. The findings suggested that modifications to the compound could enhance its biological activity, indicating potential pathways for developing new agrochemicals or pharmaceuticals .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
3-Methylcyclohexenone C7H12OKetone derivative; distinct reactivity patterns
6-Methylcyclohexenone C7H12OSimilar biological activity; different structural arrangement
3-Methylcyclohexenol C7H12OAlcohol variant; differing solubility and reactivity

The comparative analysis highlights that while these compounds share structural similarities with this compound, their unique functional groups lead to varying biological activities.

Properties

CAS No.

62763-42-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethenyl-3-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H14O/c1-3-9(10)6-4-5-8(2)7-9/h3,7,10H,1,4-6H2,2H3

InChI Key

VETXXJZMVVPTTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)(C=C)O

Origin of Product

United States

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